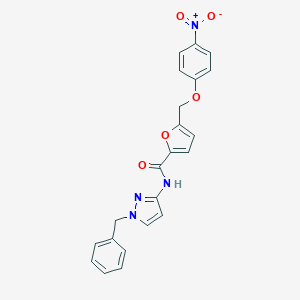
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, also known as BNPF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BNPF is a relatively new compound, and there is still much to be learned about its synthesis, mechanism of action, and potential uses in the laboratory setting.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide is not fully understood, but it is thought to involve the modulation of several cellular pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Another proposed mechanism involves the modulation of GABA receptor activity, which can affect neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has also been shown to have anti-inflammatory effects and to modulate the activity of several enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide also has a high degree of selectivity for certain cellular pathways, which can make it a useful tool for studying specific cellular processes. However, one limitation of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide is its relatively low potency compared to other compounds that target similar pathways. Additionally, more research is needed to fully understand the potential side effects of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, including exploring its potential as a therapeutic agent for cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide and to identify other cellular pathways that it may target. Finally, future research should focus on optimizing the synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide and developing more potent analogs that may have greater therapeutic potential.
Conclusion
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, or N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While there is still much to be learned about N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, its potential as a research tool and therapeutic agent makes it an exciting area of study for scientists and researchers.
Métodos De Síntesis
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide involves several steps, including the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenol in the presence of triethylamine to yield the desired nitrophenyl ester. Finally, the nitrophenyl ester is reacted with 2-furancarboxaldehyde in the presence of sodium borohydride to produce N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has shown potential as a research tool in several areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. Finally, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has been used in drug discovery efforts to identify new compounds that may have therapeutic potential.
Propiedades
Fórmula molecular |
C22H18N4O5 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-3-yl)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5/c27-22(23-21-12-13-25(24-21)14-16-4-2-1-3-5-16)20-11-10-19(31-20)15-30-18-8-6-17(7-9-18)26(28)29/h1-13H,14-15H2,(H,23,24,27) |
Clave InChI |
BVHVJVLYRAFAIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279711.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)